(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-propyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo nonanone derivatives often involves complex reactions that yield structurally intricate molecules. For example, the synthesis of similar compounds has been achieved through reactions indicating a detailed understanding of chemical reactivity and structural manipulation. One method described the formation of bicyclic skeletons with axial N-atoms, demonstrating significant distortion due to repulsion, which is a crucial consideration in the synthesis of complex bicyclic compounds (Weber et al., 2001).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanone derivatives reveals fascinating aspects, such as the axial arrangement of N-atoms leading to significant structural distortion. Crystal structure analysis through single-crystal X-ray diffraction provides insights into the molecular geometry, showcasing the impact of axial N-atom repulsion on the cyclohexane chairs' distortion (Weber et al., 2001).
Chemical Reactions and Properties
Diazabicyclo nonanone derivatives participate in various chemical reactions, demonstrating a range of reactivities based on their structural features. The aminomethylation of certain precursors to yield new diazabicyclo nonanone derivatives highlights the synthetic versatility and the potential for functional group modification in these compounds (Dotsenko et al., 2007).
properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-3-17-8-9-18(23-17)13-20-11-15-6-7-16(12-20)21(19(15)22)10-14-4-5-14/h8-9,14-16H,2-7,10-13H2,1H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIWFDXPIXSPGT-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)CN2CC3CCC(C2)N(C3=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(O1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
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